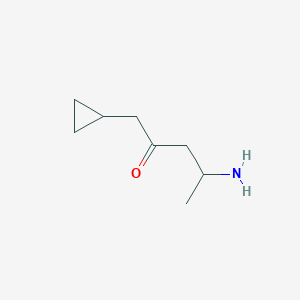

4-Amino-1-cyclopropylpentan-2-one

Description

Contextualization of Amino Ketones in Contemporary Organic Chemistry

Amino ketones are a class of organic compounds characterized by the presence of both an amine and a ketone functional group. wikipedia.org This bifunctionality makes them highly valuable and versatile building blocks in synthetic organic chemistry. wikipedia.orgresearchgate.net They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including nitrogen-containing heterocycles like pyrazines and pyrroles, and chiral 1,2-amino alcohols, which are extensively used as ligands and chiral auxiliaries in asymmetric synthesis. rsc.org

The reactivity of amino ketones is rich and varied. The carbonyl group can undergo nucleophilic addition, while the amino group can act as a nucleophile or a base. This dual reactivity allows for a range of intramolecular and intermolecular transformations, enabling the construction of diverse molecular frameworks. nih.gov Consequently, the amino ketone motif is a recurring feature in numerous natural products and pharmaceutically active compounds. nih.govnih.gov

Significance of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group, the smallest of the cycloalkanes, is a unique and highly sought-after structural motif in medicinal chemistry. iris-biotech.descientificupdate.com Its incorporation into a molecule can profoundly influence its biological and physical properties. The three-membered ring introduces significant ring strain, which results in unique electronic and conformational properties. unl.pt The C-C bonds within the cyclopropane (B1198618) ring have enhanced p-character, allowing them to participate in conjugation with adjacent π-systems. unl.ptacs.org

From a medicinal chemistry perspective, the cyclopropyl group is often used to:

Enhance Potency: The rigid nature of the cyclopropyl ring can lock a molecule into its bioactive conformation, leading to a more favorable interaction with its biological target. unl.ptacs.org

Improve Metabolic Stability: Replacing metabolically susceptible groups, such as an N-ethyl group, with a cyclopropyl moiety can block sites of oxidation by enzymes like cytochrome P450. iris-biotech.de

Modify Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity, pKa, and brain permeability. iris-biotech.deacs.org

Serve as an Isosteric Replacement: The cyclopropyl group can act as a stable replacement for an alkene, maintaining a similar spatial arrangement while improving stability. scientificupdate.com

The prevalence of the cyclopropyl ring in approved drugs underscores its importance as a strategic tool for fine-tuning the pharmacological profile of a drug candidate. scientificupdate.com

Overview of Synthetic Challenges and Opportunities for Structurally Complex Amino Ketones

The synthesis of structurally complex amino ketones like 4-Amino-1-cyclopropylpentan-2-one presents a unique set of challenges and opportunities for organic chemists. The primary challenge lies in the controlled introduction of both the amino and ketone functionalities, often in a stereoselective manner, without undesirable side reactions. rsc.org

Synthetic Challenges:

Chemoselectivity: The presence of both a nucleophilic amine and an electrophilic ketone can lead to self-condensation or other unwanted reactions. wikipedia.org Protecting group strategies are often necessary to circumvent these issues.

Regioselectivity: In the synthesis of α-amino ketones, for instance, achieving regioselective amination of a ketone can be difficult. rsc.org

Stereoselectivity: For chiral amino ketones, controlling the stereochemistry at the carbon atom bearing the amino group is a significant hurdle. This often requires the development of asymmetric synthetic methods. nih.gov

Synthetic Opportunities:

Development of Novel Methodologies: The challenges associated with amino ketone synthesis drive the development of new and innovative synthetic methods, including catalytic asymmetric reactions and the use of novel aminating agents. researchgate.netnih.gov

Access to Diverse Scaffolds: The successful synthesis of complex amino ketones opens the door to a wide range of molecular scaffolds with potential applications in drug discovery and materials science. rsc.org

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic routes to amino ketones that improve atom economy and reduce the use of hazardous reagents. rsc.org

Research Landscape and Current Gaps Pertaining to this compound

A review of the current scientific literature indicates that while the constituent functional groups of this compound (amino ketones and cyclopropyl moieties) are individually well-studied, specific research focused exclusively on this compound is limited. The PubChem database contains an entry for this compound, confirming its chemical identity. nih.gov However, detailed studies on its synthesis, properties, and potential applications are not widely published.

This lack of specific research presents a significant gap and a corresponding opportunity for investigation. The unique combination of a reactive amino ketone core with the influential cyclopropyl group suggests that this compound could be a valuable building block for the synthesis of novel compounds with interesting biological activities.

Potential Research Directions:

Development of Efficient Synthetic Routes: A primary research goal would be to establish a robust and scalable synthesis for this compound. This could involve exploring various synthetic strategies, such as the reductive amination of a corresponding diketone or the alkylation of an enamine with a cyclopropylmethyl halide.

Exploration of its Synthetic Utility: Once synthesized, this compound could be used as a platform to create a library of new molecules. For example, the ketone could be a handle for further functionalization, while the amine could be acylated or alkylated to introduce diversity.

Investigation of Biological Activity: Given the prevalence of amino ketone and cyclopropyl motifs in bioactive molecules, it would be of interest to screen this compound and its derivatives for various biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

4-amino-1-cyclopropylpentan-2-one |

InChI |

InChI=1S/C8H15NO/c1-6(9)4-8(10)5-7-2-3-7/h6-7H,2-5,9H2,1H3 |

InChI Key |

WTJDRGTYWWSPRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)CC1CC1)N |

Origin of Product |

United States |

Strategic Approaches to the Synthesis of 4 Amino 1 Cyclopropylpentan 2 One

Retrosynthetic Analysis of 4-Amino-1-cyclopropylpentan-2-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available, or easily accessible starting materials.

Primary Disconnections and Key Synthons

The structure of this compound allows for several logical disconnections. The most apparent disconnections are at the C-N bond of the amine and the C-C bonds forming the pentanone backbone.

A primary disconnection of the C4-N bond through a carbon-nitrogen disconnection approach suggests an amino synthon and a corresponding electrophilic ketone partner. This leads to the identification of a key intermediate, an α,β-unsaturated ketone, which can be derived from further disconnections.

Another key disconnection is between C3 and C4. This bond can be formed through various carbonyl chemistry reactions. This disconnection strategy leads to two primary synthons: an enolate or equivalent of cyclopropyl (B3062369) methyl ketone and a two-carbon electrophile containing the amino group.

A third possible disconnection is between C2 and C3. This would involve the reaction of a cyclopropylacetyl nucleophile with a three-carbon electrophile containing the amino group.

The key synthons and their corresponding synthetic equivalents are summarized in the table below.

| Synthon | Synthetic Equivalent |

| This compound cation | 4-azido-1-cyclopropylpentan-2-one or 4-nitro-1-cyclopropylpentan-2-one |

| Cyclopropyl methyl ketone enolate | Cyclopropyl methyl ketone treated with a base like LDA |

| Acetaldehyde cation with a protected amine | N-protected aminoacetaldehyde |

| Cyclopropylacetyl anion | Cyclopropylacetylene treated with a strong base |

Functional Group Interconversions (FGIs) for Target Molecule Derivatization

Functional group interconversions are crucial for manipulating chemical functionalities to achieve the desired target molecule. In the context of this compound, the primary amine is a key functional group that can be introduced at various stages of the synthesis.

One common strategy is to introduce the amino group in a protected form or as a precursor functional group that can be converted to the amine in a late-stage transformation. For instance, a nitro group can be reduced to an amine using various reducing agents like H₂/Pd-C, SnCl₂, or Fe/HCl. Similarly, an azide (B81097) can be cleanly reduced to an amine via catalytic hydrogenation or the Staudinger reaction.

Another approach is reductive amination. This involves the reaction of a ketone precursor, 1-cyclopropylpentan-2,4-dione, with ammonia (B1221849) or an ammonia source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

The ketone functionality could also be introduced via the oxidation of a corresponding secondary alcohol, 4-amino-1-cyclopropylpentan-2-ol. This alcohol could be a key intermediate in several synthetic routes.

Analysis of Chiral Centers and Stereochemical Control Strategies

The C4 carbon in this compound is a chiral center. Therefore, controlling the stereochemistry at this position is a critical aspect of the synthesis to obtain enantiomerically pure or enriched products. Several strategies can be employed to achieve this.

Chiral Pool Synthesis: This approach utilizes a readily available enantiomerically pure starting material that already contains the desired stereocenter. For example, a chiral amino acid like L- or D-alanine could potentially be elaborated to the target molecule.

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in a key bond-forming reaction. For instance, an asymmetric reduction of a precursor ketone could establish the chiral center. Asymmetric hydrogenation of an enamine or a related unsaturated precursor using a chiral rhodium or ruthenium catalyst is a powerful method.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. For example, a chiral auxiliary could be attached to an enolate precursor to control the stereochemistry of an alkylation reaction.

Resolution: If a racemic mixture of the final compound or a key intermediate is synthesized, it can be separated into its constituent enantiomers. This can be achieved through classical resolution with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or by chiral chromatography.

Exploration of Convergent and Linear Synthetic Pathways

Both convergent and linear synthetic strategies can be envisioned for the synthesis of this compound.

A convergent synthesis , in contrast, involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a later step. This approach is generally more efficient for complex molecules. For this compound, a convergent approach could involve the synthesis of a C3-cyclopropyl fragment and a C2-amino fragment, which are then coupled. For instance, the reaction of a cyclopropyl methyl ketone enolate with a protected 2-aminopropanal derivative would represent a convergent approach.

Methodologies for Carbon-Carbon Bond Formation

The construction of the pentanone backbone is a critical aspect of the synthesis. Several well-established carbon-carbon bond-forming reactions can be applied.

Construction of the Pentanone Backbone

The formation of the C3-C4 bond is a key step in many potential synthetic routes.

Aldol (B89426) Condensation: A classic approach would be the aldol condensation between the enolate of cyclopropyl methyl ketone and acetaldehyde. The resulting aldol adduct, 1-cyclopropyl-4-hydroxypentan-2-one, could then be converted to the target amine.

Mannich Reaction: The Mannich reaction provides a direct route to β-amino ketones. The reaction of cyclopropyl methyl ketone with formaldehyde (B43269) and a secondary amine (like dimethylamine) would yield a Mannich base. Subsequent displacement of the dimethylamino group or further elaboration could lead to the desired primary amine.

Michael Addition: A Michael addition of an appropriate nucleophile to an α,β-unsaturated ketone is another viable strategy. For instance, the reaction of a nitrogen-containing nucleophile with 1-cyclopropylpent-3-en-2-one could introduce the amino group at the C4 position.

Acylation of Organometallic Reagents: A protected amino-containing organometallic reagent could be acylated. For example, a Grignard reagent derived from a protected 3-aminobutyl halide could be reacted with cyclopropylacetyl chloride.

Aldol Condensation Strategies

Aldol condensation is a powerful C-C bond-forming reaction that can be strategically employed to construct the carbon backbone of this compound. iitk.ac.in This approach typically involves the reaction of an enolate, derived from a ketone, with an aldehyde.

One potential retrosynthetic disconnection via an aldol reaction would involve breaking the C2-C3 bond. This suggests cyclopropyl methyl ketone and a protected 3-aminopropanal (B1211446) as the key synthons. The forward synthesis would entail the base-catalyzed aldol addition of the enolate of cyclopropyl methyl ketone to the protected amino-aldehyde, followed by dehydration to yield an α,β-unsaturated ketone. Subsequent reduction of the double bond would furnish the desired carbon skeleton.

A study by Basaif and Sobahi demonstrated the stereoselective crossed-aldol condensation of cyclopropylmethyl ketone with various aromatic aldehydes in an aqueous medium, yielding propenones in excellent yields. kau.edu.sakfnl.gov.sa While this specific study does not use an amino-aldehyde, it establishes the feasibility of using cyclopropyl methyl ketone as a competent enolate precursor in aldol-type reactions.

Another variation of this strategy could involve a Mannich-type reaction, which is closely related to the aldol reaction. The Mannich reaction involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. In this case, cyclopropyl methyl ketone could react with formaldehyde and a suitable amine (or ammonia) to introduce the aminomethyl group. However, this would place the amino group at the C3 position, not the desired C4 position. Therefore, a direct Mannich approach with cyclopropyl methyl ketone is not a viable primary strategy for the synthesis of the target molecule.

A more plausible aldol-based strategy would be the reaction between the enolate of a larger ketone and a cyclopropyl-containing electrophile. However, constructing the this compound backbone through this route is less direct.

A key consideration in aldol strategies is the control of regioselectivity and stereoselectivity, particularly if chiral centers are to be established. The use of chiral auxiliaries or catalysts can be employed to influence the stereochemical outcome of the reaction.

| Reactants | Reaction Type | Key Intermediates | Potential Products |

| Cyclopropyl methyl ketone, Protected 3-aminopropanal | Crossed-Aldol Condensation | Enolate of cyclopropyl methyl ketone, α,β-Unsaturated ketone | Protected 4-Amino-1-cyclopropylpent-3-en-2-one |

Michael Addition Approaches

The Michael addition, or conjugate addition, presents a powerful and widely used method for the formation of carbon-carbon bonds, making it a suitable strategy for the synthesis of this compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org

A logical retrosynthetic analysis of the target molecule using a Michael addition strategy involves disconnecting the C3-C4 bond. This would identify a cyclopropyl-containing α,β-unsaturated ketone, specifically 1-cyclopropylbut-2-en-1-one (B14017835), as the Michael acceptor. The Michael donor would be a nucleophile delivering the equivalent of a methylamino group.

In the forward synthesis, 1-cyclopropylbut-2-en-1-one would be reacted with a suitable nitrogen nucleophile. A straightforward approach is the aza-Michael addition, where an amine, such as ammonia or a protected amine, adds to the β-carbon of the enone. wikipedia.org This directly introduces the amino functionality at the desired C4 position. The choice of amine and reaction conditions is crucial to control the selectivity and yield of the reaction. For instance, using a protected amine like a carbamate (B1207046) can facilitate the reaction and subsequent purification.

Alternatively, a carbon nucleophile can be used as the Michael donor, followed by a subsequent transformation to introduce the amino group. For example, the Michael addition of a nitromethane (B149229) anion to 1-cyclopropylbut-2-en-1-one would yield 1-cyclopropyl-4-nitropentan-1-one. The nitro group can then be reduced to the desired primary amine. Asymmetric Michael additions, using chiral catalysts or auxiliaries, can be employed to control the stereochemistry at the newly formed stereocenter at C4. acs.org

The success of a Michael addition approach hinges on the availability of the starting 1-cyclopropylbut-2-en-1-one. This precursor can be synthesized through various methods, including the Wittig reaction or Horner-Wadsworth-Emmons reaction of cyclopropyl methyl ketone with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester.

| Michael Acceptor | Michael Donor | Reaction Type | Intermediate/Product |

| 1-Cyclopropylbut-2-en-1-one | Ammonia/Protected Amine | Aza-Michael Addition | This compound (or protected form) |

| 1-Cyclopropylbut-2-en-1-one | Nitromethane anion | Michael Addition | 1-Cyclopropyl-4-nitropentan-1-one |

Organometallic Reagent Mediated Coupling Reactions

Organometallic reagents offer a versatile toolkit for the construction of the carbon skeleton of this compound through coupling reactions. These reactions typically involve the formation of a new carbon-carbon bond by coupling an organometallic compound with an organic halide or another suitable electrophile.

One plausible retrosynthetic approach involves the disconnection of the C2-C3 bond. This suggests a coupling reaction between an organometallic reagent derived from cyclopropyl methyl ketone and a suitable 3-carbon electrophile bearing a protected amino group. For example, the enolate of cyclopropyl methyl ketone could be converted to a silyl (B83357) enol ether, which can then participate in a Mukaiyama-type aldol addition with a protected amino-aldehyde. While not strictly an organometallic coupling, it utilizes an organosilicon reagent.

A more direct organometallic coupling strategy would involve the reaction of a cyclopropyl-containing organometallic species with a larger fragment containing the amino and keto functionalities. For instance, a cyclopropyl Grignard or organolithium reagent could be added to an α,β-unsaturated ketone that already contains the amino group, although this might lead to 1,2-addition to the ketone rather than the desired 1,4-addition. To favor 1,4-addition, organocuprates (Gilman reagents) derived from cyclopropyl-lithium could be employed.

Another powerful strategy is the use of nickel-catalyzed cross-electrophile coupling reactions. A recent study by Li and coworkers described the nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides. rsc.org This method allows for the formation of a C-C bond at the γ-position of the ketone through a ring-opening mechanism. While this specific reaction opens the cyclopropyl ring, it highlights the potential of using organometallic catalysis to functionalize cyclopropyl ketones. A modification of such a reaction, avoiding ring-opening, could be envisioned. For example, a Negishi or Suzuki coupling of a zinc or boron derivative of cyclopropyl methyl ketone with a suitable electrophile could be a viable route.

Furthermore, the use of samarium(II) iodide (SmI2) as a catalyst has been shown to facilitate formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes. acs.org This type of reactivity could be adapted to construct the desired carbon skeleton.

| Organometallic Reagent | Electrophile | Reaction Type | Potential Product |

| Cyclopropylmagnesium bromide | Acyl chloride with protected amino group | Grignard Reaction | Protected this compound |

| (Cyclopropyl)lithium cuprate | α,β-Unsaturated ester with amino group | Gilman Reagent Addition | Precursor to the target molecule |

| Zinc enolate of cyclopropyl methyl ketone | Alkyl halide with protected amino group | Negishi-type Coupling | Protected this compound |

Cyclopropyl Ring Formation in the Context of Amino Ketone Synthesis

The formation of the cyclopropane (B1198618) ring is a critical step in the synthesis of this compound. The timing of this ring formation relative to the construction of the rest of the molecule is a key strategic consideration. The cyclopropyl group can be introduced early in the synthesis, using a building block that already contains the ring, or it can be formed at a later stage from an acyclic precursor.

Carbene/Carbenoid Cyclopropanation

Cyclopropanation reactions involving carbenes or carbenoids are a fundamental and widely used method for the synthesis of cyclopropanes. youtube.comwikipedia.org This approach involves the addition of a carbene, a neutral divalent carbon species, to an alkene.

A key strategy for synthesizing this compound using this method would involve the cyclopropanation of a suitable alkene precursor. A logical precursor would be an α,β-unsaturated ketone containing the required carbon backbone and amino functionality, such as 4-amino-1-penten-2-one (or a protected version). The double bond in this precursor could then be subjected to a cyclopropanation reaction.

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation. rsc.org It utilizes a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. This reagent is known for its stereospecificity and functional group tolerance, making it suitable for use on molecules containing ketone and amino groups, provided the amino group is appropriately protected.

Another common method for generating carbenes is from diazo compounds, often catalyzed by transition metals such as rhodium or copper. wikipedia.orgrsc.org For example, diazomethane (B1218177) can be used to cyclopropanate alkenes, although it is a toxic and explosive gas, requiring careful handling. The use of safer diazo compound precursors, like trimethylsilyldiazomethane, is often preferred.

The choice of the specific carbene or carbenoid and the reaction conditions can influence the stereoselectivity of the cyclopropanation, which is an important consideration if chiral centers are present in the alkene precursor.

| Alkene Precursor | Cyclopropanation Reagent | Reaction Type | Key Product |

| Protected 4-amino-1-penten-2-one | Diiodomethane, Zinc-Copper Couple | Simmons-Smith Cyclopropanation | Protected this compound |

| Protected 4-amino-1-penten-2-one | Diazomethane, Rhodium(II) acetate | Catalytic Carbene Addition | Protected this compound |

Ring-Closing Reactions

The formation of the cyclopropane ring can also be achieved through various intramolecular ring-closing reactions. wikipedia.org This strategy involves starting with an acyclic precursor that contains a leaving group and a nucleophilic center positioned to allow for a 3-exo-tet cyclization.

A plausible retrosynthetic analysis for this compound using this approach would involve an acyclic precursor with a leaving group on the γ-carbon and a nucleophilic center at the α-position of the ketone. For example, a 4-amino-5-halopentan-2-one derivative could undergo an intramolecular nucleophilic substitution to form the cyclopropane ring. The nucleophilic character at the α-carbon can be generated by deprotonation with a suitable base to form an enolate.

A well-known example of this type of reaction is the Michael-initiated ring closure (MIRC). rsc.org This domino reaction involves a conjugate addition to an electrophilic alkene, which then sets up an intramolecular ring closure. For instance, the addition of a suitable nucleophile to an α,β-unsaturated ketone bearing a leaving group on the γ'-position could initiate a sequence leading to a cyclopropane.

Another approach is the Kulinkovich-Szymoniak reaction, which allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.org While this reaction directly forms a cyclopropylamine (B47189), it could be adapted to generate a precursor that can be converted to the target molecule. For example, a nitrile containing the appropriate carbon skeleton could be cyclopropanated, and the resulting cyclopropylamine could then be elaborated to the final ketone.

Furthermore, transition metal-catalyzed cyclizations of 1,n-enynes are a powerful method for constructing cyclic systems, including cyclopropanes. rsc.org A suitably substituted enyne could be designed to undergo a cyclization that forms the desired cyclopropyl ketone structure.

| Acyclic Precursor | Reaction Type | Key Step | Potential Product |

| Protected 4-amino-5-halopentan-2-one | Intramolecular Nucleophilic Substitution | Enolate formation and cyclization | Protected this compound |

| Suitably substituted enyne | Transition Metal-Catalyzed Cyclization | Enyne cycloisomerization | Cyclopropyl ketone derivative |

Introduction of the Amino Functionality

One of the most common methods for introducing an amino group is through reductive amination . This reaction involves the condensation of a ketone or aldehyde with ammonia or a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, a precursor ketone, 1-cyclopropylpentan-2,4-dione, could be selectively aminated at the C4 position. The choice of reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120), is critical to achieve the desired reduction without affecting the other ketone group.

Another widely used method is the amination of haloalkanes . wikipedia.org An intermediate containing a leaving group, such as a bromine or iodine atom, at the C4 position can be displaced by an amine nucleophile, such as ammonia or a protected amine. For example, a precursor like 4-bromo-1-cyclopropylpentan-2-one could be reacted with ammonia to introduce the amino group.

The reduction of other nitrogen-containing functional groups also provides a versatile route to amines. For instance, a nitro group, introduced via a Michael addition as discussed previously, can be readily reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal hydrides (e.g., LiAlH₄). Similarly, an azide group, which can be introduced by nucleophilic substitution of a halide with sodium azide, can be reduced to an amine by catalytic hydrogenation or with triphenylphosphine (B44618) (Staudinger reaction).

Direct amination of C-H bonds is a more modern and atom-economical approach. organic-chemistry.org While challenging, methods for the direct amination of sp³ C-H bonds are being developed. A catalytic system could potentially be employed to directly install the amino group at the C4 position of 1-cyclopropylpentan-2-one, although this would likely face challenges with regioselectivity.

Finally, the amino group can be introduced through the use of nitrogen-containing building blocks from the outset of the synthesis. For example, starting with an amino acid or a derivative thereof can embed the amino functionality into the carbon skeleton at an early stage.

| Precursor Functional Group | Reagent(s) | Reaction Type |

| Ketone (at C4) | Ammonia/Amine, Reducing Agent (e.g., NaBH₃CN) | Reductive Amination |

| Halide (at C4) | Ammonia/Amine | Nucleophilic Substitution |

| Nitro (at C4) | H₂, Pd/C or LiAlH₄ | Reduction |

| Azide (at C4) | H₂, Pd/C or PPh₃/H₂O | Reduction (Staudinger Reaction) |

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines. researchgate.netacs.org This approach would typically involve the reaction of a ketone precursor, such as 1-cyclopropylpentane-2,4-dione, with an amine source, followed by reduction of the intermediate imine or enamine.

The general process begins with the reaction of the ketone with ammonia, which forms an imine or enamine intermediate. acs.org This intermediate is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly mild and selective options. organic-chemistry.org Catalytic hydrogenation over metals like nickel or palladium is also a common practice. acs.orgdicp.ac.cn The reaction is often performed as a one-pot procedure, which is efficient and practical. researchgate.net For the synthesis of this compound, the starting material would be 1-cyclopropylpentane-2,4-dione. The reaction with ammonia would selectively form an enamine at the less hindered C-4 carbonyl, which upon reduction would yield the target γ-amino ketone.

Table 1: General Conditions for Reductive Amination

| Starting Material | Amine Source | Reducing Agent | Solvent | Catalyst (optional) |

|---|

Nucleophilic Substitution Reactions with Amine Precursors

Nucleophilic substitution offers a direct route to forming the C-N bond. This strategy requires a precursor molecule where the C-4 position is functionalized with a good leaving group, such as a halide (e.g., bromine or chlorine). This halo-ketone would then be treated with a nitrogen nucleophile.

The synthesis would commence with the preparation of a 4-halo-1-cyclopropylpentan-2-one. This precursor could potentially be synthesized via halogenation of 1-cyclopropylpentan-2-one. The subsequent reaction with ammonia, typically in a concentrated solution and often heated in a sealed tube to prevent the volatile ammonia from escaping, would displace the halide to form the primary amine. chemguide.co.ukdocbrown.info A significant challenge with this method is the potential for over-alkylation, where the newly formed primary amine acts as a nucleophile itself, reacting with more of the halo-ketone to form secondary and tertiary amines. libretexts.org To mitigate this, a large excess of ammonia is generally used. chemguide.co.uk An alternative, cleaner approach is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as an ammonia surrogate. libretexts.org The phthalimide anion reacts with the alkyl halide, and the resulting N-alkylphthalimide is then hydrolyzed to release the primary amine. libretexts.org Another common method is the use of sodium azide as the nucleophile to form an alkyl azide, which is then reduced to the primary amine, for example, by catalytic hydrogenation or with LiAlH₄.

Curtius, Hofmann, or Schmidt Rearrangements for Amine Generation

Rearrangement reactions provide another pathway to synthesize primary amines from carboxylic acid derivatives, amides, or ketones. unito.ityoutube.comntu.edu.sg These reactions are particularly useful as they result in the formation of a primary amine with one fewer carbon atom than the starting material (in the case of Curtius and Hofmann rearrangements).

The Curtius rearrangement involves the thermal decomposition of an acyl azide to form an isocyanate, which is then hydrolyzed to the amine. libretexts.orgnih.gov For the synthesis of this compound, this would require a precursor like 3-(cyclopropylcarbonyl)butanoic acid. This carboxylic acid would first be converted to the corresponding acyl azide, for instance, by reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. nih.gov Heating the acyl azide induces rearrangement to an isocyanate, which upon treatment with water or acid yields the target amine. organic-chemistry.org

The Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom using a halogen (like bromine) and a strong base (like sodium hydroxide). ntu.edu.sg The starting material would be 3-(cyclopropylcarbonyl)butanamide. The reaction proceeds through an isocyanate intermediate, similar to the Curtius rearrangement, which is then hydrolyzed to the final amine. youtube.com

The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to yield an amide. While typically used to convert ketones to amides, a variation can be used for the synthesis of amines from carboxylic acids.

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial for many applications, particularly in pharmaceuticals. This involves methods that selectively produce one enantiomer or diastereomer over others.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a suitable precursor. For example, a precursor molecule could be derivatized with a chiral auxiliary, such as one of Evans' oxazolidinones or Ellman's tert-butanesulfinamide. acs.org The chiral auxiliary then directs a nucleophilic addition or a reduction step to occur from a specific face of the molecule, thereby establishing the desired stereochemistry at the C-4 position. For instance, an enolate formed from a precursor derivatized with a chiral auxiliary could react with an electrophilic amine source, or an imine derived from a ketone precursor could be diastereoselectively reduced. Following the reaction, the chiral auxiliary is cleaved to reveal the enantiomerically enriched target molecule.

Asymmetric Catalysis (e.g., Hydride Reduction of Cyclopropyl Ketones)

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to stereoselective synthesis. dicp.ac.cn

One potential strategy for the asymmetric synthesis of this compound is the asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor. researchgate.net This could involve the reduction of a corresponding enamine or imine. For example, 1-cyclopropylpent-3-en-2-one could be reacted with an amine to form an enamine or imine, which is then hydrogenated using a chiral transition-metal catalyst (e.g., based on rhodium, iridium, or palladium) with a chiral ligand. dicp.ac.cnorganic-chemistry.org The chiral catalyst creates a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the product amine. organic-chemistry.org The development of catalysts for the asymmetric reduction of imines has seen significant progress, providing powerful tools for the synthesis of chiral amines. researchgate.net

Table 2: Examples of Asymmetric Catalysis for Amine Synthesis

| Precursor Type | Catalyst System | Hydrogen Source | Key Feature |

|---|---|---|---|

| Imines | Chiral Rh, Ir, or Pd complexes | H₂, Formic acid/Triethylamine | High enantioselectivity |

| Enamines | Chiral Pd-complexes | H₂ | Access to cyclic and acyclic amines |

Enzymatic or Biocatalytic Transformations

Biocatalysis employs enzymes as catalysts to perform chemical transformations with high selectivity under mild conditions. nih.govresearchgate.net Enzymes like transaminases and imine reductases are particularly well-suited for the synthesis of chiral amines.

Transaminases (TAs) catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a ketone acceptor. nih.gov To synthesize chiral this compound, the prochiral ketone 1-cyclopropylpentane-2,4-dione could be subjected to a transaminase-mediated reaction. By selecting the appropriate (R)- or (S)-selective transaminase, it is possible to produce the desired enantiomer of the amine with very high enantiomeric excess. researchgate.netscribd.com

Imine reductases (IREDs) and other related oxidoreductases can catalyze the asymmetric reduction of imines and enamines. unito.itresearchgate.net An engineered IRED could be used to reduce a pre-formed imine derived from 1-cyclopropylpentane-2,4-dione and ammonia, or in a one-pot reductive amination process. Directed evolution and protein engineering have greatly expanded the substrate scope and stereoselectivity of these enzymes, making them powerful tools for industrial-scale synthesis of chiral amines. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-cyclopropylpentane-2,4-dione |

| 1-cyclopropylpentan-2-one |

| 4-halo-1-cyclopropylpentan-2-one |

| N-alkylphthalimide |

| Sodium azide |

| 3-(cyclopropylcarbonyl)butanoic acid |

| Diphenylphosphoryl azide |

| 3-(cyclopropylcarbonyl)butanamide |

| 1-cyclopropylpent-3-en-2-one |

| Isopropylamine |

Novel Synthetic Routes and Process Optimization

The development of efficient and sustainable synthetic methods is a continuous goal in organic chemistry. For the synthesis of this compound, novel techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch methods.

Microwave-Assisted Synthesisrasayanjournal.co.in

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reaction mixture, microwave irradiation can lead to significantly shorter reaction times, increased product yields, and often, cleaner reaction profiles. rasayanjournal.co.inmdpi.com

In the context of synthesizing β-amino ketones, a class of compounds to which this compound belongs, microwave-assisted Mannich reactions have proven highly effective. rasayanjournal.co.inrsc.org These one-pot, three-component reactions, involving an aldehyde, an amine, and a ketone, can be efficiently promoted by microwave heating, often in the absence of a solvent. rasayanjournal.co.in The use of solid supports or catalysts, such as silica (B1680970) nanoparticles, can further enhance the efficiency and selectivity of these transformations. rasayanjournal.co.in A study on the reductive amination of ketones with anilines also demonstrated that microwave technology can significantly improve reaction rates and yields. researchgate.net

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of β-Amino Ketones

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Yields | Often moderate | Often high |

| Byproducts | Can be significant | Often minimized |

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents and exothermic reactions, and easier scalability. rsc.orgacs.orgamt.uk

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound is a critical consideration for developing sustainable and environmentally benign manufacturing processes. instituteofsustainabilitystudies.comewadirect.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. instituteofsustainabilitystudies.comacs.org The following sections detail strategic approaches for incorporating green chemistry into the synthesis of this target molecule.

A significant focus of green chemistry in pharmaceutical synthesis is the use of biocatalysis, which employs enzymes or whole cells to perform chemical transformations. mdpi.com This approach offers high selectivity and operates under mild reaction conditions, often in aqueous media. mdpi.comresearchgate.net For the synthesis of this compound, which contains a chiral center at the C-4 position, enzymatic methods are particularly advantageous for establishing the desired stereochemistry.

One of the most promising biocatalytic methods for the synthesis of chiral amines is the use of ω-transaminases (ω-TAs). oup.comrsc.org These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. rsc.orgnih.gov In a potential green synthesis of this compound, a prochiral ketone precursor, 1-cyclopropylpentan-2,4-dione, could be selectively aminated using an ω-transaminase. This method is highly atom-economical and can achieve high enantiomeric excess. nih.govrsc.org The use of 'smart' amine donors, such as diamines that cyclize after the reaction, can further drive the reaction equilibrium towards the product. researchgate.net

Another powerful class of enzymes for this transformation is the amine dehydrogenases (AmDHs). rsc.orgrsc.org AmDHs catalyze the reductive amination of ketones using ammonia as the amine source and a cofactor like NAD(P)H. nih.govrsc.org This process is highly efficient and produces only water as a byproduct. The cofactor can be regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase with ammonium (B1175870) formate, which serves as both the nitrogen and hydride source, resulting in an even higher atom economy. rsc.orgrsc.org

The following table illustrates a hypothetical comparison of different biocatalytic approaches for the asymmetric amination of a ketone precursor.

| Catalyst System | Amine Donor | Typical Reaction Conditions | Potential Advantages |

| ω-Transaminase (ω-TA) | Isopropylamine, Alanine | Aqueous buffer, pH 7-9, 25-40 °C | High stereoselectivity, no need for external cofactor regeneration. oup.comnih.gov |

| Amine Dehydrogenase (AmDH) | Ammonia | Aqueous buffer, pH 8-10, 30-50 °C | High atom economy, uses inexpensive ammonia. rsc.orgrsc.org |

The choice of solvents is another cornerstone of green chemistry. mdpi.com Traditional organic syntheses often rely on volatile and hazardous solvents. In the context of synthesizing this compound, replacing these with greener alternatives such as water, ethanol, or other bio-derived solvents is a key objective. mdpi.com Biocatalytic reactions are often conducted in aqueous media, which aligns perfectly with this principle. researchgate.net

Furthermore, the development of one-pot or tandem reactions can significantly improve the greenness of a synthetic route by reducing the number of workup and purification steps, thereby minimizing waste generation. acs.org A potential chemoenzymatic cascade for this compound could involve an initial metal-catalyzed reaction to form a ketone precursor, followed by in situ biocatalytic amination. oup.com

The principles of atom economy and process mass intensity (PMI) are crucial metrics for evaluating the sustainability of a synthesis. ewadirect.comispe.org Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while PMI considers the total mass of materials used per unit mass of the product. ewadirect.comispe.org By employing catalytic methods, especially biocatalysis, and minimizing the use of stoichiometric reagents and solvents, the atom economy can be maximized and the PMI can be significantly reduced. instituteofsustainabilitystudies.com

For instance, a traditional synthesis might involve a multi-step process with protecting groups and harsh reagents, leading to a high PMI. In contrast, a green synthesis utilizing a direct biocatalytic reductive amination would have a much lower PMI due to fewer steps and the use of catalytic amounts of enzymes.

The following table provides a hypothetical comparison of a traditional versus a green synthetic approach for a generic ketoamine, highlighting the potential improvements in green chemistry metrics.

| Parameter | Traditional Synthesis | Green Synthesis (Biocatalytic) |

| Number of Steps | 3-5 | 1-2 |

| Solvents | Chlorinated hydrocarbons, ethers | Water, ethanol |

| Reagents | Stoichiometric metal hydrides, protecting group reagents | Catalytic enzyme, renewable amine donor |

| Atom Economy | Low | High |

| Process Mass Intensity (PMI) | High | Low |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 1 Cyclopropylpentan 2 One

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amino group imparts nucleophilic character, making it a key site for a variety of chemical transformations.

Nucleophilic Reactivity (e.g., Imine and Enamine Formation)

The amino group of 4-Amino-1-cyclopropylpentan-2-one is expected to react with aldehydes and ketones to form imines (Schiff bases). This reaction typically proceeds via a carbinolamine intermediate under acidic catalysis. The acid protonates the carbonyl oxygen of the reacting aldehyde or ketone, enhancing its electrophilicity for the nucleophilic attack by the amino nitrogen. Subsequent dehydration of the carbinolamine yields the imine.

In reactions with ketones that can form a more stable, conjugated system, enamine formation can occur. For secondary amines, enamine formation is the typical outcome, but for primary amines like in this compound, imine formation is generally favored. However, the specific reaction conditions and the structure of the carbonyl compound can influence the product distribution. The general mechanism for imine formation involves the nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule youtube.com.

Acylation and Sulfonylation Reactions

The nucleophilic amino group readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of protecting groups. For instance, enzymatic acylation has been used to resolve racemic amino compounds, where a hydrolase selectively acylates one enantiomer, allowing for their separation google.com. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base will yield sulfonamides. These reactions are generally robust and high-yielding.

Table 1: Representative Acylation Reactions of Amino Compounds

| Amine Substrate | Acylating Agent | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| cis-N-acetyl-1-amino-4-(hydroxymethyl)cyclopent-2-ene | Propylcarbonyl chloride | (1R, 4S)-N-acetyl-1-amino-4-(propylcarbonyloxymethyl)cyclopent-2-ene | Lipase M | google.com |

Condensation Reactions

The amino group can participate in various condensation reactions to form new carbon-nitrogen bonds and heterocyclic systems. For example, it can react with dicarbonyl compounds or their equivalents. A relevant example is the synthesis of 1,4-dihydrobenzo[e] Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazines from amidrazones, which are formed from the reaction of an amine with a chlorohydrazone mdpi.com. The amino group of this compound could similarly be expected to react with appropriate precursors to form heterocyclic structures. Another example involves the synthesis of quinoxaline-2,3-diones, where an amino group is introduced and subsequently cyclized nih.gov.

Reactivity of the Ketone Moiety

The ketone functional group in this compound is an electrophilic center and also possesses acidic α-protons, allowing for a range of chemical transformations. The adjacent cyclopropyl (B3062369) group can influence the reactivity of the carbonyl through its ability to stabilize adjacent positive charge.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. Common nucleophiles include organometallic reagents (like Grignard or organolithium reagents), hydrides, and heteroatomic nucleophiles such as amines and alcohols youtube.combham.ac.uk. The reaction with amines can lead to the aforementioned imine or enamine formation. The presence of the cyclopropyl group may sterically hinder the approach of bulky nucleophiles.

The reactivity of ketones in nucleophilic additions is a well-established principle in organic chemistry. For instance, the addition of amines to quinones is a key step in the synthesis of certain cytotoxic agents nih.gov. Similarly, the reaction of ketones with lipid aldehydes demonstrates the preference for Michael addition with nucleophilic amino acid residues nih.gov.

Table 2: Examples of Nucleophilic Addition to Carbonyls

| Carbonyl Compound | Nucleophile | Product Type | Conditions | Reference |

|---|---|---|---|---|

| Ketone | Primary Amine | Imine | Acid catalyst | youtube.com |

| Ketone | Secondary Amine | Enamine | Acid catalyst | youtube.com |

| Ketone | Ethylene Glycol | Acetal | Acid catalyst | youtube.com |

Enolization and Alpha-Functionalization Reactions

The protons on the carbon atoms alpha to the ketone (C1 and C3) are acidic and can be removed by a base to form an enolate. The resulting enolate is a powerful nucleophile and can react with various electrophiles, leading to alpha-functionalization. The C1 methylene (B1212753) protons are adjacent to the cyclopropyl group, while the C3 methine proton is adjacent to the chiral center bearing the amino group. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions.

The formed enolate can undergo alkylation, halogenation, and aldol (B89426) condensation reactions. The functionalization at the alpha-position of amino acid derivatives is a crucial strategy for the synthesis of modified amino acids and peptides mdpi.com. Palladium-catalyzed intramolecular functionalization of cyclopropyl α-amino acid derivatives has also been reported, demonstrating the feasibility of reactions at positions adjacent to the cyclopropyl ring researchgate.net.

Reduction and Oxidation Reactions

The reactivity of this compound in redox reactions is dictated by its ketone and amino functionalities.

The carbonyl group of the ketone is susceptible to reduction to a secondary alcohol, forming 4-Amino-1-cyclopropylpentan-2-ol. This transformation can be achieved using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.

Conversely, the amino group can undergo oxidation . The oxidation of amines can lead to a variety of products, including nitro compounds, oximes, or imines, depending on the oxidant and reaction conditions. For instance, oxidation of similar aminophenols is known to proceed via complex mechanisms involving radical intermediates. rsc.orgrsc.org The oxidation of this compound could potentially lead to the formation of an imine or, under harsher conditions, cleavage of the carbon-nitrogen bond.

| Reaction Type | Functional Group | Potential Reagent(s) | Potential Product(s) |

| Reduction | Ketone | NaBH₄, LiAlH₄ | 4-Amino-1-cyclopropylpentan-2-ol |

| Oxidation | Amine | H₂O₂, Peroxy acids | Imines, Oximes, Nitro compounds |

Transformations Involving the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocycle, imparts unique reactivity to the molecule due to its inherent ring strain. researchgate.net

Ring-Opening Reactions (e.g., Thermal Rearrangement of Aminomethyl Cyclopropyl Ketones)

The cyclopropyl ring in cyclopropyl ketones is prone to ring-opening reactions, which can be initiated by heat, light, or chemical reagents. nih.gov These reactions are powerful tools in synthetic chemistry as they can lead to the formation of valuable γ-substituted products. nih.gov The activation of the cyclopropyl ketone, often facilitated by a Lewis acid, can lead to the cleavage of a carbon-carbon bond within the ring. nih.gov In the case of this compound, this could result in the formation of various linear or cyclic structures. The presence of the amino group could also influence the course of these rearrangements. The electrocyclic ring-opening of a cyclopropyl cation to an allyl cation is a known mechanistic pathway. youtube.com

A catalytic asymmetric ring-opening reaction of cyclopropyl ketones has been achieved using a chiral N,N'-dioxide/scandium(III) complex, yielding chiral derivatives in high enantioselectivities. rsc.org This suggests that stereocontrolled ring-opening of this compound could be possible.

Cyclopropyl-Carbonyl Interactions

The electronic and steric properties of the cyclopropyl group can influence the conformation and reactivity of the adjacent carbonyl group. The cyclopropyl group's ability to stabilize an adjacent positive charge can affect the reactivity of the ketone. Furthermore, the conformation of the molecule can be influenced by the presence of the cyclopropyl ring, which can impact its biological activity and interactions with other molecules. nih.gov Computational studies on similar systems have shown that the interaction between the cyclopropyl ring and a carbonyl group can be influenced by substituents and the presence of activating agents like Lewis acids. nih.gov

Functionalization of the Cyclopropyl Ring

Direct functionalization of the cyclopropyl ring itself is another area of chemical exploration. The cyclopropane (B1198618) moiety is a common feature in pharmaceuticals due to its desirable properties. digitellinc.com Methodologies for the formation and functionalization of cyclopropanes often involve cross-coupling reactions or the use of highly reactive species. digitellinc.comyoutube.com For this compound, functionalization could involve the introduction of substituents onto the cyclopropyl ring, potentially leading to novel analogs with altered chemical or biological properties.

Intramolecular Cyclization Reactions and Heterocycle Formation

The presence of both an amino group and a ketone within the same molecule provides the opportunity for intramolecular reactions to form heterocyclic structures.

Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with wide-ranging applications as antiviral and antibacterial agents. nih.govopenmedicinalchemistryjournal.com The structure of this compound is well-suited for the synthesis of such heterocycles. Intramolecular condensation between the primary amine and the ketone can lead to the formation of a cyclic imine, which can serve as a precursor to various saturated or unsaturated nitrogen-containing rings.

The specific type of heterocycle formed would depend on the reaction conditions and any additional reagents used. For example, reactions that promote dehydration could favor the formation of a dihydropyrrole or related five-membered ring. The versatility of ketones and amines in multicomponent reactions further expands the possibilities for generating diverse heterocyclic scaffolds. nih.govorganic-chemistry.orgmdpi.com

| Reacting Groups | Reaction Type | Potential Heterocyclic Product |

| Amine and Ketone | Intramolecular Condensation | Cyclic Imine (e.g., Dihydropyrrole derivative) |

| Amine and Ketone | Reductive Amination | Substituted Pyrrolidine |

An extensive review of the scientific literature and chemical databases reveals a significant lack of specific research focused on the chemical compound this compound. As a result, detailed information regarding its specific chemical reactivity, particularly in the synthesis of spirocyclic compounds, and in-depth mechanistic investigations such as transition state analysis and reaction coordinate mapping, is not available in published research.

The synthesis of complex molecules, including spirocyclic systems, often involves novel building blocks. However, it appears that this compound has not yet been a subject of detailed study in this capacity within the publicly accessible scientific domain. Mechanistic elucidations, which require extensive computational and experimental work, are typically conducted on well-established or highly promising reactions, and such studies involving this specific aminoketone have not been reported.

Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific mechanistic analyses for this compound at this time. Further research and publication in the field of synthetic organic chemistry would be necessary to generate the specific content outlined.

Advanced Characterization and Spectroscopic Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. For 4-Amino-1-cyclopropylpentan-2-one, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, offering deep insights into its molecular framework.

High-Field ¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound, recorded in a suitable deuterated solvent such as CDCl₃, would be expected to display distinct signals corresponding to the different proton environments within the molecule. The cyclopropyl (B3062369) protons typically appear in the upfield region (approximately 0.1-1.0 ppm). The methylene (B1212753) protons adjacent to the carbonyl group and the cyclopropyl ring would likely resonate as complex multiplets. The methine proton at the chiral center (C4) and the methyl protons would have characteristic chemical shifts influenced by the neighboring amino group.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a separate signal. The carbonyl carbon (C2) is expected to have the most downfield chemical shift (typically in the range of 205-220 ppm for ketones). The carbons of the cyclopropyl ring would appear at relatively high field, while the other aliphatic carbons would be found in the intermediate region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH₂ (cyclopropyl) | 0.1 - 0.5 | 5 - 15 |

| 1' | CH (cyclopropyl) | 0.6 - 1.0 | 10 - 20 |

| 2 | C=O | - | 208 - 215 |

| 3 | CH₂ | 2.5 - 2.8 | 45 - 55 |

| 4 | CH | 3.0 - 3.4 | 50 - 60 |

| 5 | CH₃ | 1.1 - 1.3 | 20 - 25 |

| - | NH₂ | 1.5 - 2.5 (broad) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to establish the connectivity of the atoms, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the cyclopropyl protons, between the methylene protons at C3 and the methine proton at C4, and between the methine proton at C4 and the methyl protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the methylene protons at C3 to the carbonyl carbon at C2 and the methine carbon at C4, confirming the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be crucial for determining the relative stereochemistry of the molecule, for instance, by observing NOEs between protons on the cyclopropyl ring and the rest of the molecule.

Stereochemical Assignments via NMR Anisotropy

The determination of the relative and absolute stereochemistry at the C4 chiral center is a critical aspect of the characterization of this compound. While NOESY can provide clues to the relative stereochemistry, more advanced techniques such as the use of chiral solvating agents or the measurement of residual dipolar couplings (RDCs) can offer more definitive assignments. RDCs, measured in a weakly aligning medium, provide information on the orientation of internuclear vectors relative to the magnetic field and can be used to distinguish between different diastereomers or enantiomers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful tool for accurately determining the elemental composition of a molecule. For this compound (C₈H₁₅NO), HRMS analysis, typically using electrospray ionization (ESI), would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [C₈H₁₅NO + H]⁺ | 142.1226 | (Experimental Value) |

The experimentally observed mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass, which would unequivocally confirm the molecular formula of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (amine) | 3400 - 3250 | Two bands for primary amine (symmetric and asymmetric stretching) |

| C-H (aliphatic) | 3000 - 2850 | Stretching vibrations |

| C=O (ketone) | 1725 - 1705 | Strong, sharp stretching vibration |

| N-H (amine) | 1650 - 1580 | Bending vibration |

The presence of a strong absorption band around 1715 cm⁻¹ would confirm the ketone carbonyl group, while the characteristic N-H stretching and bending vibrations would indicate the presence of the primary amine.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. For a chiral molecule like this compound, VCD can be a powerful tool for determining its absolute configuration.

The experimental VCD spectrum would be compared to the theoretically predicted spectra for the (R) and (S) enantiomers, calculated using quantum chemical methods such as Density Functional Theory (DFT). A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the chiral center at C4. This technique is particularly valuable as it does not require crystallization of the compound, which is often a prerequisite for X-ray crystallography.

X-ray Crystallography of Derivatives for Solid-State Structure

The determination of the three-dimensional arrangement of atoms within a crystalline solid is made possible through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details, which are essential for a complete understanding of a molecule's structure and its interactions in the solid state.

For the specific compound, this compound, a comprehensive search of available scientific literature did not yield any specific studies detailing the X-ray crystallographic analysis of its derivatives. However, the general principles and applications of this technique are widely established for a vast range of organic molecules, including aminoketones and other structurally related compounds.

In a typical X-ray crystallography experiment, a single crystal of a derivative of the compound of interest is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

The derivatization of the parent compound is often a necessary step to obtain crystals of sufficient quality for X-ray diffraction. Common derivatization strategies for amino ketones might include the formation of salts (e.g., hydrochlorides, hydrobromides), amides, or Schiff bases. These derivatives often exhibit enhanced crystallinity due to stronger intermolecular interactions such as hydrogen bonding or ionic forces.

The structural data obtained from X-ray crystallography are invaluable for:

Absolute configuration determination: For chiral molecules, X-ray crystallography of a derivative containing a heavy atom can be used to determine the absolute stereochemistry.

Conformational analysis: The precise solid-state conformation of the molecule can be established, providing insights into its preferred spatial arrangement.

Intermolecular interactions: The packing of molecules in the crystal lattice reveals information about non-covalent interactions, which can influence physical properties like melting point and solubility.

While no specific crystallographic data for derivatives of this compound are currently available in the public domain, the application of this technique would be a critical step in the comprehensive structural characterization of this and related compounds.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful methods for assessing the purity of and isolating compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, both normal-phase and reversed-phase HPLC can be employed.

Purity Assessment: HPLC is widely used to determine the purity of a sample by separating the main compound from any impurities. The area of the peak corresponding to the compound of interest relative to the total area of all peaks provides a quantitative measure of its purity.

Chiral Separation: Since this compound possesses a chiral center, separating its enantiomers is crucial, as different enantiomers can exhibit distinct biological activities. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective for the separation of racemic β-amino ketones. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as an alcohol, is critical for achieving optimal separation. nih.gov

Illustrative HPLC Parameters for Chiral Separation of Aminoketones:

| Parameter | Typical Value |

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose based) |

| Mobile Phase | n-Hexane / Isopropanol (varying ratios, e.g., 90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Preparative HPLC for Isolation: HPLC can also be scaled up for preparative purposes to isolate larger quantities of a pure compound from a mixture. This is particularly useful for obtaining pure enantiomers from a racemic mixture for further studies.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability. Common derivatization reagents for amines and ketones include silylating agents or acylating agents.

Purity Determination: GC, particularly when coupled with a Flame Ionization Detector (FID), can provide high-resolution separation and sensitive detection for purity assessment. The principles are similar to HPLC, where the peak area of the target compound is compared to the total peak area.

Enantiomeric Purity Analysis: Chiral GC columns, coated with a chiral stationary phase, can be used to separate and quantify the enantiomers of volatile derivatives of this compound. This method is highly sensitive and can be used to determine the enantiomeric excess of a sample.

Illustrative GC Parameters for Chiral Purity Analysis of Amino Compounds:

| Parameter | Typical Value |

| Column | Chiral Capillary Column (e.g., Chirasil-Val) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 200 °C at 5 °C/min) |

| Detector | Flame Ionization Detector (FID) |

The combination of these chromatographic methods provides a comprehensive approach to the purity assessment and isolation of this compound and its enantiomers, ensuring the quality and reliability of the compound for its intended applications.

Computational and Theoretical Studies on 4 Amino 1 Cyclopropylpentan 2 One

Conformational Analysis and Energy Minima Determination

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Conformational analysis of 4-Amino-1-cyclopropylpentan-2-one involves identifying the various spatial arrangements of its atoms (conformers) and determining their relative stabilities. The presence of a flexible pentane (B18724) chain, a chiral center at the fourth carbon, and a cyclopropyl (B3062369) group introduces significant conformational complexity.

Theoretical calculations, such as molecular mechanics and quantum chemistry methods, are employed to map the potential energy surface of the molecule. This process helps to locate the stable conformers, which correspond to energy minima on this surface. For cyclopropyl ketones, a key conformational feature is the orientation of the cyclopropyl group relative to the carbonyl group. The "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the carbonyl group, is often the most stable arrangement due to favorable electronic interactions between the Walsh orbitals of the cyclopropane (B1198618) ring and the π-system of the carbonyl group.

The relative energies of different conformers can be calculated to predict their populations at a given temperature. These calculations would also consider the orientation of the amino group and the rest of the alkyl chain.

Table 1: Calculated Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| A (Bisected) | ~0° | 0.00 |

| B (Eclipsed) | ~90° | 3.5 - 5.0 |

| C (Gauche) | ~60° | 1.5 - 2.5 |

| D (Anti) | ~180° | 0.5 - 1.0 |

Note: The data in this table is illustrative and based on typical values for similar cyclopropyl ketones. Actual values for this compound would require specific calculations.

Electronic Structure Calculations (e.g., DFT Studies on Cyclopropyl Ketones)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. These studies provide detailed information about how electrons are distributed within the molecule, which is crucial for understanding its stability, reactivity, and spectroscopic properties. For cyclopropyl ketones, DFT calculations can illuminate the unique electronic nature of the cyclopropyl group and its interaction with the adjacent carbonyl function.

Frontier Molecular Orbital (FMO) theory is a key concept within electronic structure calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in predicting a molecule's reactivity.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. In this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group due to the presence of the lone pair of electrons, making this site a primary candidate for electrophilic attack.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. The LUMO for this molecule is expected to be centered on the carbonyl carbon, which is characteristic of ketones. This makes the carbonyl carbon susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

DFT calculations can also be used to determine the distribution of electron density throughout the molecule, often visualized through molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.

For this compound, an MEP map would likely show:

A region of high negative potential (red/yellow) around the carbonyl oxygen and the amino nitrogen, indicating their nucleophilic character.

A region of high positive potential (blue) around the carbonyl carbon and the hydrogen atoms of the amino group, indicating their electrophilic character.

This charge distribution data allows for a more quantitative prediction of reactivity at different sites within the molecule.

Computational Modeling of Reaction Mechanisms

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed picture of the transformation from reactants to products. This includes identifying transition states, intermediates, and the energy barriers that must be overcome.

By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy (or activation barrier) for a given reaction. A lower activation energy corresponds to a faster reaction rate. For this compound, one could computationally explore various reactions, such as the reduction of the ketone, acylation of the amine, or reactions involving the cyclopropyl ring.

For example, in a nucleophilic addition to the carbonyl group, computational models can help to predict whether the reaction will proceed via a direct or a conjugate addition pathway and which diastereomer is likely to be the major product.

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Type | Reagent | Activation Energy (kcal/mol) |

| Nucleophilic addition to carbonyl | Hydride (e.g., from NaBH4) | 10 - 15 |

| N-Acylation | Acetyl chloride | 8 - 12 |

| Cyclopropane ring-opening | Acid-catalyzed | 25 - 35 |

Note: This data is illustrative and represents typical ranges for such reactions. Specific computational studies are required for precise values for this molecule.

Reactions are almost always carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can simulate the effects of the solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.

For a molecule like this compound, which contains both polar (amino and carbonyl) and nonpolar (alkyl and cyclopropyl) regions, the choice of solvent can influence which parts of the molecule are stabilized. For instance, a polar protic solvent could stabilize the transition state of a nucleophilic addition to the carbonyl group through hydrogen bonding, thereby increasing the reaction rate compared to a nonpolar solvent. Computational simulations can quantify these effects and help in the selection of an appropriate solvent to achieve a desired reaction outcome.